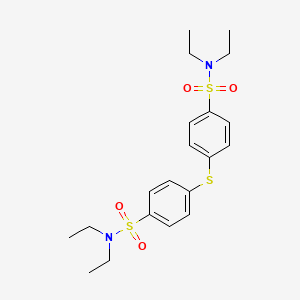![molecular formula C22H22N2O3 B6045615 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B6045615.png)
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound belongs to the class of indole derivatives and has been synthesized through various methods.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one involves the inhibition of the enzyme, topoisomerase IIα, which plays a crucial role in DNA replication and cell division. This compound binds to the ATP-binding site of topoisomerase IIα and prevents its activity, leading to DNA damage and cell death. This compound has also been found to inhibit the expression of various oncogenes and cell cycle regulators, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an important antioxidant. This compound has been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, its low stability and short half-life limit its use in in vivo experiments. This compound also exhibits poor bioavailability, making it difficult to reach therapeutic concentrations in the body.
将来の方向性
The potential applications of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one in cancer therapy have generated significant interest in the scientific community. Future research should focus on improving the stability and bioavailability of this compound to enhance its efficacy in vivo. The development of novel formulations and delivery systems for this compound could also improve its therapeutic potential. Further studies are needed to investigate the mechanism of action of this compound and its effects on various cancer types. The combination of this compound with other chemotherapeutic agents could also enhance its anti-cancer properties.
合成法
The synthesis of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been achieved through several methods, including the condensation of 4-methoxyaniline and 4-methoxybenzaldehyde in the presence of acetic acid and zinc chloride. Another method involves the reaction of 4-methoxyaniline and 4-methoxybenzaldehyde with ammonium acetate and potassium carbonate in ethanol. The yield of this compound through these methods has been reported to be around 70-80%.
科学的研究の応用
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit anti-proliferative and cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. In addition to its anti-cancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
特性
IUPAC Name |
3-(4-methoxyanilino)-1-(4-methoxyphenyl)-5,6-dihydro-4H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-26-17-11-7-15(8-12-17)23-21-19-5-3-4-6-20(19)24(22(21)25)16-9-13-18(27-2)14-10-16/h6-14,23H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDBDXSDYBNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3CCCC=C3N(C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6045539.png)
![methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6045547.png)
methanone](/img/structure/B6045552.png)
![1-(4-chlorobenzyl)-N-[3-(3-hydroxy-1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045581.png)
![3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6045585.png)

![N~2~-acetyl-N~1~-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B6045595.png)
![7-[(2-amino-1,3-benzothiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6045605.png)

![1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6045624.png)
![2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6045630.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6045638.png)
![N-(2-fluorophenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6045643.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B6045650.png)
